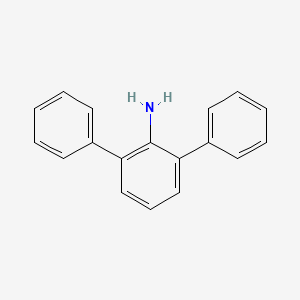
N-Chloromethyl-N-phenylcarbamoyl chloride
Descripción general
Descripción
N-Chloromethyl-N-phenylcarbamoyl chloride is a chemical compound with the molecular formula C8H7Cl2NO. It is known for its use as an intermediate in the synthesis of various organic compounds, particularly in the production of pesticides such as thiazolidinone . The compound appears as white crystals and is soluble in organic solvents like benzene, toluene, chloroform, and carbon tetrachloride .
Synthetic Routes and Reaction Conditions:
Phosgene Route: This method involves the reaction of N-methylaniline with phosgene to produce N-methyl-N-phenylcarbamoyl chloride. The temperature is maintained at 40°C, and phosgene is continuously bubbled through the solution while N-methylaniline is added dropwise.
Non-Phosgene Route: In this method, N-methylaniline reacts with formic acid to form N-methylformanilide. The reaction is carried out at 80°C with a controlled flow of chlorine gas.
Industrial Production Methods:
- The industrial production of this compound typically follows the phosgene route due to its efficiency and higher yield. The process involves large-scale photochemical reactors and stringent control of reaction conditions to ensure the purity and quality of the final product .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form N-phenylcarbamoyl chloride and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents like benzene, toluene, and chloroform are typically used.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Major Products:
Aplicaciones Científicas De Investigación
N-Chloromethyl-N-phenylcarbamoyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-chloromethyl-N-phenylcarbamoyl chloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted carbamoyl chlorides, which can further react to form more complex molecules . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparación Con Compuestos Similares
N-Methyl-N-phenylcarbamoyl chloride: This compound is similar in structure but lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Benzoyl peroxide: Used as a chlorinating agent in the non-phosgene route.
N-Methylformanilide: An intermediate in the non-phosgene route.
Uniqueness:
- N-Chloromethyl-N-phenylcarbamoyl chloride is unique due to its high reactivity and versatility in forming various substituted carbamoyl chlorides. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .
Propiedades
IUPAC Name |
N-(chloromethyl)-N-phenylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c9-6-11(8(10)12)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJIXNWAWRCFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459785 | |
| Record name | N-CHLOROMETHYL-N-PHENYLCARBAMOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52123-54-3 | |
| Record name | N-CHLOROMETHYL-N-PHENYLCARBAMOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3,5-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B1600719.png)








